Benzamide vs. Urea Linker: Differential Metabolic Vulnerability and Amide Bond Stability in the GIRK1/2 Pharmacophore
In the closely related acetamide ether GIRK1/2 activator series, metabolite identification studies revealed that the amide bond is the major site of non-NADPH-mediated metabolism, representing a key metabolic soft spot [1]. The target compound replaces the acetamide linker with a benzamide, which introduces a conjugated aromatic ring adjacent to the carbonyl. This structural modification is predicted to alter the electron density at the amide bond and steric environment around the carbonyl carbon, potentially modulating the rate of hydrolytic cleavage relative to acetamide ethers. No direct metabolic stability data are available for the target benzamide compound specifically; this represents a class-level inference based on established SAR from the Sharma et al. (2021) scaffold [1] and the Nahid et al. (2025) follow-up study confirming amide bond instability as the major metabolic liability in this chemotype [1].
| Evidence Dimension | Metabolic stability—amide bond susceptibility to non-NADPH-mediated hydrolysis |
|---|---|
| Target Compound Data | No direct experimental metabolic stability data available for CAS 1170256-53-7. Benzamide linker: conjugated aromatic amide geometry. |
| Comparator Or Baseline | Acetamide ether series (Sharma et al. 2021): amide bond identified as primary site of non-NADPH metabolism. ML297 (urea linker): limited metabolic stability [2]. |
| Quantified Difference | Not quantifiable without direct head-to-head data. Qualitative prediction: benzamide conjugation may reduce electrophilicity of carbonyl carbon vs. acetamide, potentially altering hydrolysis rate. |
| Conditions | Metabolite ID studies in the acetamide ether series (Nahid et al. 2025, ChemMedChem; Sharma et al. 2021, RSC Med. Chem.) [1]. |
Why This Matters
For users selecting a GIRK1/2 activator tool compound for in vitro or in vivo studies, the linker type (urea vs. acetamide vs. benzamide) directly impacts compound half-life in metabolic stability assays and may determine suitability for longer-duration electrophysiology or behavioral experiments.
- [1] Nahid, S.; et al. Further Structure–Activity Relationship of G Protein‐Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds. ChemMedChem 2025, 20 (13), e202500037. DOI: 10.1002/cmdc.202500037. PMID: 40238995. View Source
- [2] Kaufmann, K.; et al. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chem. Neurosci. 2013, 4 (9), 1278–1286. DOI: 10.1021/cn400062a. View Source
